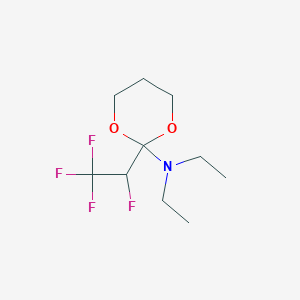
N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine typically involves the reaction of N,N-diethyl-2,3,3,3-tetrafluoropropionamide with various Grignard reagents. For instance, the reaction with propylmagnesium bromide yields a mixture of N,N-diethyl (Z)-2,3-difluoro-2-hexenamide and N,N-diethyl (E)-2,3-difluoro-2-hexenamide . Additionally, the reaction with phenylmagnesium bromide produces phenyl 1,2,2,2-tetrafluoroethyl ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Grignard Reagents: Used for the synthesis of various derivatives, as mentioned earlier.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, can be used to oxidize the compound.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, can be used for reduction reactions.
Major Products Formed
N,N-Diethyl (Z)-2,3-difluoro-2-hexenamide: and N,N-Diethyl (E)-2,3-difluoro-2-hexenamide from the reaction with propylmagnesium bromide.
Phenyl 1,2,2,2-tetrafluoroethyl ketone: from the reaction with phenylmagnesium bromide.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The specific mechanism of action for N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways influenced by the presence of fluorine atoms. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-2,3,3,3-tetrafluoropropionamide
- N,N-Diethyl (Z)-2,3-difluoro-2-hexenamide
- N,N-Diethyl (E)-2,3-difluoro-2-hexenamide
- Phenyl 1,2,2,2-tetrafluoroethyl ketone
Uniqueness
N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine stands out due to its unique dioxane ring structure combined with the presence of multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89752-22-7 |
|---|---|
Molekularformel |
C10H17F4NO2 |
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
N,N-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine |
InChI |
InChI=1S/C10H17F4NO2/c1-3-15(4-2)10(8(11)9(12,13)14)16-6-5-7-17-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
BVGDADQYFYCIHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1(OCCCO1)C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


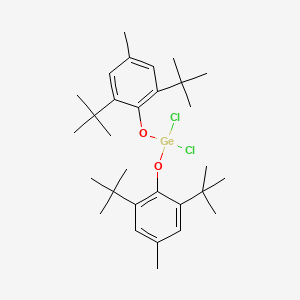

![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)

![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
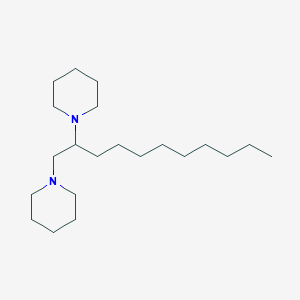
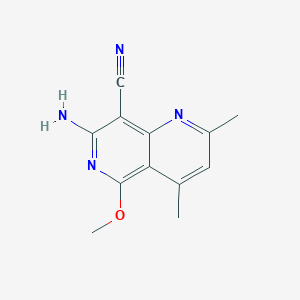
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)
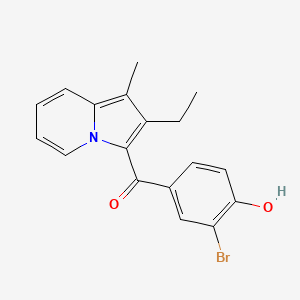

![N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14386527.png)
![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
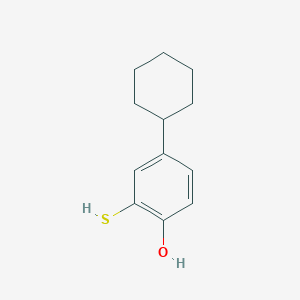
![N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14386537.png)
